molecular formula C15H18N4O4 B2374506 4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one CAS No. 103585-22-4

4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one

Cat. No. B2374506
M. Wt: 318.333
InChI Key: HLIFKBPTGXCRCN-UHFFFAOYSA-N
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Patent
US04699908

Procedure details

A mixture of 12.2 parts of 4(4-morpholino-3-nitrophenyl)-4-oxo-3-methylbutanoic acid, 3.8 parts of hydrazine hydrate in 50 parts by volume of absolute ethanol is heated at reflux for 4 hours, cooled and filtered. The solid product is collected, washed with hexane and dried at 80° C. under vacuum to give 6-(4-morpholino-3-nitrophenyl)-4,5-dihydro-5-methyl-3(2H)pyridazinone melting at 223°-225° C. Recrystallisation from a mixture of ethanol and dimethylformamide raises the melting point to 225°-227° C.
[Compound]
Name
12.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4(4-morpholino-3-nitrophenyl)-4-oxo-3-methylbutanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([C:13](=O)[CH:14]([CH3:19])[CH2:15][C:16](O)=[O:17])=[CH:9][C:8]=2[N+:21]([O-:23])=[O:22])[CH2:3][CH2:2]1.O.[NH2:25][NH2:26]>C(O)C>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([C:13]3[CH:14]([CH3:19])[CH2:15][C:16](=[O:17])[NH:25][N:26]=3)=[CH:9][C:8]=2[N+:21]([O-:23])=[O:22])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
12.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4(4-morpholino-3-nitrophenyl)-4-oxo-3-methylbutanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)C1=C(C=C(C=C1)C(C(CC(=O)O)C)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid product is collected
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=C(C=C(C=C1)C=1C(CC(NN1)=O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.